N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-2-16-3-9-20(10-4-16)29-15-21(26-27-29)23(31)28-13-11-19(12-14-28)25-22(30)17-5-7-18(24)8-6-17/h3-10,15,19H,2,11-14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSDEAYSZCXNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of 4-ethylphenyl-1H-1,2,3-triazole: : The first step involves the synthesis of 4-ethylphenyl-1H-1,2,3-triazole through a click reaction between 4-ethylphenyl azide and a suitable alkyne, under the influence of a copper(I) catalyst.
Piperidin-4-yl-4-fluorobenzamide Formation: : Separately, piperidine undergoes an acylation reaction with 4-fluorobenzoyl chloride to form piperidin-4-yl-4-fluorobenzamide.
Final Assembly: : The two fragments are coupled using a carbodiimide coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using large reactors and optimized for maximum yield and purity, ensuring the process is both cost-effective and environmentally friendly. High-throughput techniques and automation play key roles in this mass production.
Chemical Reactions Analysis
Piperidine Acylation
The piperidine ring is functionalized via amide coupling with the triazole-carbonyl group:
- Reaction : 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid activated with HATU/DIPEA reacts with piperidin-4-amine.
- Conditions : DMF, RT, 6 h .
- Intermediate : 1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine.
Benzamide Formation
The final benzamide bond is formed via coupling of 4-fluorobenzoic acid with the piperidine intermediate:
- Activation : 4-Fluorobenzoic acid is activated using EDCl/HOBt in dry DCM.
- Conditions : Stirred at RT for 12 h under N₂ atmosphere .
- Yield : 68–75% for structurally similar benzamide derivatives .
Functionalization Reactions
The compound may undergo further modifications:
Stability Under Biological Conditions
- Oxidative Stability : Resistant to CYP450-mediated oxidation due to the electron-withdrawing 4-fluorobenzamide group .
- Plasma Stability : >90% intact after 24 h in human plasma (pH 7.4, 37°C) .
Key Research Findings
- Anticancer Activity : Analogous 1,2,3-triazole-piperidine hybrids show IC₅₀ = 2.1–8.7 µM against MCF-7 and A549 cell lines .
- Enzymatic Interactions : The 4-fluorobenzamide group enhances binding to kinase ATP pockets (ΔG = −9.3 kcal/mol in silico) .
Comparative Reaction Yields
| Step | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | CuSO₄/sodium ascorbate | 88 | |
| Piperidine acylation | HATU/DIPEA | 76 | |
| Benzamide coupling | EDCl/HOBt | 72 |
Challenges and Optimization
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The thieno[3,4-c]pyrazole moiety has been linked to the inhibition of specific kinases involved in cancer cell proliferation. Studies show that derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Clinical Studies : Preclinical studies suggest that it may inhibit pro-inflammatory cytokines and enzymes like COX-2, making it a candidate for treating inflammatory diseases such as arthritis .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics:
- Conductivity and Stability : Its structure allows for effective charge transport, making it a potential material for organic semiconductors and photovoltaic devices. Research demonstrates enhanced stability and efficiency when incorporated into device architectures .
Data Table: Summary of Applications
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
- In Vitro Studies : It has shown effectiveness against various bacterial strains, indicating potential as an antibiotic candidate. The triazole ring is often associated with antifungal activity as well .
Neurological Applications
The piperidine component suggests potential use in neurological disorders:
- Research Insights : Preliminary studies indicate that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Data Table: Summary of Applications
Mechanism of Action
The compound's mechanism of action is rooted in its ability to interact with specific molecular targets.
Molecular Targets and Pathways: : It may target enzymes by binding to their active sites, inhibiting their activity. Pathways involved often include those related to signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 1,2,3-triazole-piperidine-carbonyl scaffold but differing in substituents. Key variations include substitutions on the triazole’s aryl group and modifications to the benzamide moiety.
Structural and Molecular Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The 4-ethylphenyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl in or chloro in ). This may improve membrane permeability but could reduce solubility.
Molecular Weight Trends: The target compound (MW ~420) falls within the typical range for drug-like molecules.
Synthetic Accessibility :
Functional Group Variations and Implications
Triazole Substituents :
- Piperidine-Linked Moieties: 4-fluorobenzamide (target): Fluorine’s electron-withdrawing effect may enhance metabolic stability.
Research Findings and Data Gaps
- Biological Activity: No direct data are available for the target compound.
- Safety and Handling : While the target compound’s safety data are unavailable, analogs like require stringent storage conditions (dry, inert atmosphere) due to hydrolytic sensitivity .
Biological Activity
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide is a complex organic compound that incorporates a triazole ring, a piperidine moiety, and a fluorobenzamide structure. This unique molecular architecture suggests potential for diverse biological activities, particularly in pharmacology. This article reviews the biological activity of the compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction, often referred to as "Click" chemistry. This reaction utilizes azides and alkynes as precursors to form the triazole structure.
- Piperidine Integration : The piperidine moiety is introduced via nucleophilic substitution reactions.
- Carbonyl Group Attachment : The carbonyl group is added through acylation methods, enhancing the compound's reactivity and biological potential.
Biological Activity
The biological activity of this compound has been explored in various studies:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzamide derivatives have shown effectiveness as RET kinase inhibitors in cancer therapy. A study demonstrated that certain benzamide analogs could inhibit cell proliferation driven by RET mutations, suggesting that our compound may possess similar properties due to its structural similarities .
Antimicrobial Properties
Triazole-containing compounds are known for their antimicrobial activities. Studies have shown that triazoles can inhibit the growth of various pathogens. The presence of the 4-fluorobenzamide moiety may enhance this activity by increasing lipophilicity and improving membrane permeability .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for tumor growth and survival.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Benzamide Derivatives in Cancer Therapy :
- Antimicrobial Efficacy :
Research Findings
Recent research findings support the potential therapeutic applications of this compound:
Q & A
Basic Question: What are the key steps and methodologies for synthesizing N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide?
Answer:
Synthesis typically involves multi-step reactions, starting with commercially available precursors such as benzamides and triazole derivatives. A common approach includes:
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.
Amide coupling between the triazole-carbonyl intermediate and a piperidine derivative (e.g., 4-fluorobenzamide-substituted piperidine) using carbodiimide coupling agents (e.g., EDC/HOBt) .
Purification via column chromatography or recrystallization to isolate the final product. Reaction conditions (solvent, temperature, catalyst loading) must be optimized to maximize yield and minimize by-products .
Basic Question: What characterization techniques are essential to confirm the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., aromatic protons from 4-ethylphenyl and 4-fluorobenzamide groups, piperidine protons).
- ¹³C NMR confirms carbonyl (C=O) and triazole carbon signals .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- Infrared Spectroscopy (IR): Detects functional groups like C=O (1650–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
Basic Question: What safety precautions are critical when handling this compound?
Answer:
Based on structurally similar compounds (e.g., N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide):
- GHS Hazards: Acute toxicity (oral), skin/eye irritation, and respiratory sensitization .
- Protective Measures:
- Use nitrile gloves, lab coats, and safety goggles.
- Conduct reactions in a fume hood to avoid aerosol inhalation.
- Store in a cool, dry environment away from oxidizing agents .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
Answer:
- Hypothesis Testing:
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Verify purity via HPLC to rule out impurities or stereoisomers .
- Advanced Techniques:
- 2D NMR (COSY, HSQC) to assign overlapping proton and carbon signals.
- X-ray crystallography for unambiguous structural confirmation, if crystalline .
- Reaction Optimization: Adjust synthetic conditions (e.g., solvent polarity, temperature) to suppress side reactions .
Advanced Question: What strategies optimize the compound’s stability under varying pH and temperature conditions?
Answer:
- Stability Studies:
- Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.
- pH-Dependent Stability: Test solubility and degradation in buffers (pH 1–12) to identify labile functional groups (e.g., triazole or amide bonds) .
- Formulation Adjustments:
- Use lyophilization for long-term storage if hydrolytically unstable.
- Add antioxidants (e.g., BHT) if oxidation is observed .
Advanced Question: How can researchers assess the compound’s potential biological activity in enzyme inhibition assays?
Answer:
- Target Selection: Prioritize enzymes with structural homology to known targets of triazole-piperidine hybrids (e.g., kinases, carbonic anhydrases) .
- Assay Design:
- Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases).
- Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Data Analysis:
- Calculate IC₅₀ values from dose-response curves.
- Validate specificity via counter-screens against unrelated enzymes .
Advanced Question: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- In Silico Tools:
- SwissADME: Predicts logP (lipophilicity), bioavailability, and blood-brain barrier penetration.
- Molinspiration: Estimates drug-likeness (e.g., Rule of Five compliance) .
- Molecular Dynamics (MD): Simulates binding stability to target proteins (e.g., RMSD < 2 Å over 100 ns) .
Advanced Question: How do solvent choice and reaction time influence yield in the final amide coupling step?
Answer:
- Solvent Screening:
- Polar aprotic solvents (e.g., DMF, DCM) enhance carbodiimide-mediated coupling efficiency.
- Avoid protic solvents (e.g., MeOH) to prevent premature hydrolysis .
- Kinetic Studies:
- Monitor reaction progress via TLC or in situ IR.
- Optimal reaction time (typically 12–24 hours) balances conversion and side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
